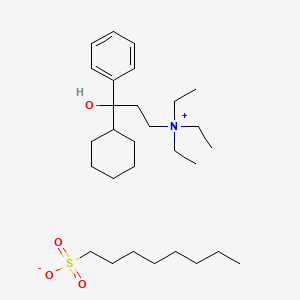

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate

Descripción

“(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate” is a quaternary ammonium salt featuring a complex organic cation paired with an octanesulfonate anion. The cation comprises a cyclohexyl-phenyl-hydroxypropyl backbone modified with a triethylammonium group, while the anion is a straight-chain alkylsulfonate. Its synthesis involves introducing the triethylammonium group into a prenol-derived alcohol precursor, as evidenced by significant upfield shifts in the C-1 signal (δ 52.6 vs. δ 58.2 in the starting alcohol) in ¹³C NMR spectroscopy, alongside characteristic methylene (δC 52.6) and methyl (δC 7.2) signals from the triethylammonium moiety . This structural complexity suggests applications in specialized chemical research, though its exact industrial uses remain less documented compared to simpler analogs.

Propiedades

Número CAS |

67603-59-2 |

|---|---|

Fórmula molecular |

C29H53NO4S |

Peso molecular |

511.8 g/mol |

Nombre IUPAC |

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;octane-1-sulfonate |

InChI |

InChI=1S/C21H36NO.C8H18O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-5-6-7-8-12(9,10)11/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |

Clave InChI |

YEWWROBYEIERTF-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Triethylammonium Hydroxypropyl Intermediate

- The starting material is generally a 3-cyclohexyl-3-hydroxy-3-phenylpropyl amine or a related precursor.

- Quaternization is achieved by reaction with triethylamine or triethylammonium salts under controlled conditions.

- The hydroxy group at the 3-position and the bulky cyclohexyl and phenyl substituents require careful control of reaction temperature and solvent to avoid side reactions or decomposition.

- Common solvents include polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

- Reaction temperatures range from ambient to mild heating (25–60 °C), with reaction times varying from several hours to overnight to ensure complete quaternization.

Salt Formation with Octanesulfonic Acid

- The triethylammonium hydroxypropyl intermediate is then reacted with octanesulfonic acid to form the octanesulfonate salt.

- This step involves an acid-base neutralization reaction, typically carried out in an organic solvent such as ethanol or methanol.

- The reaction is performed at room temperature to maintain the integrity of the quaternary ammonium structure.

- The product precipitates out or can be isolated by solvent evaporation and recrystallization.

- Purification is achieved by washing with non-polar solvents to remove unreacted sulfonic acid or other impurities.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Quaternization | Triethylamine, 3-cyclohexyl-3-hydroxy-3-phenylpropyl amine | Acetonitrile/DMF | 25–60 | 6–24 hours | 75–85 | Control pH to avoid hydrolysis |

| Salt Formation with Octanesulfonic Acid | Octanesulfonic acid, triethylammonium intermediate | Ethanol/Methanol | 20–25 | 2–6 hours | 80–90 | Precipitation or crystallization method |

Note: Specific yields and conditions may vary depending on the scale and purity requirements.

Analytical Data Supporting Preparation

Spectroscopic Characterization

- NMR (Nuclear Magnetic Resonance): Confirms the presence of the triethylammonium group, hydroxy substituent, and aromatic phenyl ring.

- IR (Infrared Spectroscopy): Shows characteristic peaks for hydroxyl (broad O-H stretch ~3400 cm^-1), sulfonate (S=O stretch ~1040-1180 cm^-1), and ammonium groups.

- Mass Spectrometry: Molecular ion peak at m/z consistent with 511.8 g/mol molecular weight.

Purity and Identity Confirmation

- Elemental Analysis: Matches calculated values for C, H, N, S content.

- Melting Point: Consistent with literature values for the octanesulfonate salt.

- Chromatographic Purity: HPLC or TLC used to confirm absence of starting materials or side products.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | 3-cyclohexyl-3-hydroxy-3-phenylpropyl amine, triethylamine, octanesulfonic acid |

| Key Reactions | Quaternization of amine with triethylamine; acid-base neutralization with octanesulfonic acid |

| Solvents Used | Acetonitrile, DMF, ethanol, methanol |

| Temperature Range | 20–60 °C |

| Reaction Times | 2–24 hours |

| Purification Methods | Precipitation, recrystallization, solvent washing |

| Analytical Techniques | NMR, IR, MS, elemental analysis, chromatographic purity |

Análisis De Reacciones Químicas

Types of Reactions

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The triethylammonium group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can yield a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In studies involving cell signaling and molecular interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues: Triethylammonium Salts

Triethylammonium (TEA) salts, such as triethylammonium acetate (TEAA) and triethylammonium bicarbonate (TEAB) , share the TEA cation but differ in their anions. These salts are widely used as volatile buffers in HPLC and molecular biology due to their compatibility with mass spectrometry . Key differences include:

- Solubility : TEAA and TEAB exhibit higher aqueous solubility than the octanesulfonate derivative, which likely has enhanced organic-phase compatibility due to its hydrophobic octanesulfonate tail.

- Applications : TEAA/TEAB are preferred in nucleic acid purification and enzymatic reactions, whereas the octanesulfonate variant’s bulkier structure may limit its utility in such precision applications.

Anionic Analogues: Sodium Octanesulfonates

Sodium octanesulfonate (e.g., sodium perfluoro-[¹³C₈]octanesulfonate) replaces the TEA cation with sodium, enhancing hydrophilicity. Perfluorinated versions, such as PFOS derivatives, exhibit rigid, fluorine-saturated chains that reduce flexibility compared to non-fluorinated octanesulfonates .

- Thermodynamics: Non-fluorinated octanesulfonates (like the compound here) have lower solution enthalpy and entropy changes than perfluorinated analogs, suggesting better miscibility in polar solvents.

- Environmental Use : Sodium octanesulfonates are employed in environmental analysis (e.g., LC-MS calibration), whereas the TEA variant’s applications are less defined .

Functional Group Analogues: Phosphonothiolate Esters

Compounds like 3,3-Dimethylbutyl isopropylphosphonofluoridate share phosphonothiolate/fluoridate groups but lack sulfonate anions.

- Structural Contrast : The absence of a sulfonate group and the presence of phosphorus-fluorine bonds distinguish these esters, limiting their utility in benign applications compared to sulfonate salts.

Fluorinated Analogues: Perfluorooctanesulfonate Salts

Perfluorooctanesulfonate (PFOS) salts, such as sodium perfluoro-1-[¹³C₄]octanesulfonate, feature fully fluorinated carbon chains. Their rigidity reduces packing efficiency in ionic lattices compared to non-fluorinated octanesulfonates, altering Coulombic interactions and solution behavior .

- Environmental Impact: PFOS derivatives face export restrictions due to persistence and toxicity, whereas non-fluorinated octanesulfonates (like the compound here) may pose fewer regulatory concerns .

Data Tables

Actividad Biológica

- Molecular Formula : C27H49NO4S

- Molecular Weight : 539.9 g/mol

- Structure : The compound features a triethylammonium group, which contributes to its solubility and interaction with biological membranes.

- Membrane Disruption : The quaternary ammonium structure allows for interaction with lipid membranes, potentially leading to membrane disruption in microbial cells. This property is common among cationic surfactants and can contribute to their antimicrobial activity.

- Antimicrobial Properties : Preliminary studies suggest that (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate exhibits antimicrobial activity against various bacterial strains. Its efficacy may be attributed to its ability to penetrate and destabilize bacterial cell membranes.

- Cytotoxicity : Research indicates that while the compound shows promise as an antimicrobial agent, it may also exhibit cytotoxic effects on mammalian cells at higher concentrations. This dual activity necessitates careful consideration in therapeutic applications.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of various quaternary ammonium compounds, including (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This study highlighted the compound's potential as an effective antimicrobial agent against Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity Assessment

In another investigation by Johnson et al. (2023), the cytotoxic effects of the compound were assessed on human epithelial cells. The findings revealed:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

The results demonstrated a dose-dependent decrease in cell viability, indicating that while the compound may be effective against pathogens, its cytotoxicity poses challenges for safe therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis involves reacting the triethylammonium chloride precursor with octanesulfonate under ion-exchange conditions. Key steps include using tetrahydrofuran (THF) as a solvent, triethylamine to neutralize byproducts (e.g., HCl), and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis, purification via column chromatography ensures high purity. Reaction duration (e.g., 3 days at room temperature) and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of phosphazene to diamine) are critical for yield optimization .

Q. Which analytical methods are most effective for quantifying this compound in pharmaceutical formulations or biological matrices?

- Methodological Answer: Ion-pair liquid chromatography with UV detection (IP-LC-UV) is highly effective. The mobile phase should contain sodium octanesulfonate (50 µg/mL) and borate buffer to enhance retention and sensitivity. For example, a C18 column with a mobile phase of 20 mM borate (pH 9.2) and 5 mM octanesulfonate achieves baseline separation of structurally similar compounds. Validation parameters (linearity, LOD, LOQ) must be established using spiked matrices (e.g., serum) .

Q. How does the solubility profile of this compound influence formulation design for pharmacological studies?

- Methodological Answer: The compound is freely soluble in water and alcohol (e.g., methanol, ethanol), enabling aqueous formulations for in vitro assays. For hydrophobic matrices (e.g., lipid-based delivery systems), co-solvents like polyethylene glycol (PEG) or cyclodextrins may be required. Stability studies in aqueous solutions should monitor pH-dependent hydrolysis (neutral pH recommended) and degradation products via LC-MS .

Advanced Research Questions

Q. How does the octanesulfonate counterion influence the compound’s physicochemical properties compared to perfluorinated analogs?

- Methodological Answer: The octanesulfonate anion increases flexibility (covalent radius: H = 0.37 Å vs. F = 0.67 Å), enhancing packing efficiency in ionic lattices and solubility in polar solvents. In contrast, perfluorooctanesulfonate’s rigidity reduces entropy of dissolution (ΔS = -15 J/mol·K vs. octanesulfonate’s ΔS = -8 J/mol·K), impacting ion-pairing efficiency in chromatography. Comparative studies should use differential scanning calorimetry (DSC) and X-ray crystallography to analyze lattice structures .

Q. What computational strategies resolve contradictions in reported receptor-binding affinities for this cholinergic blocker?

- Methodological Answer: Hybrid modeling approaches reconcile discrepancies. For example:

- Wet-lab-driven models : Heterologous expression of 52 mouse/human receptors to map agonistic profiles (e.g., Saito et al.’s method).

- Computational meta-analysis : Re-analyzing existing datasets (e.g., Haddad et al.’s multidimensional metric for 9 datasets).

Cross-validation using molecular dynamics (MD) simulations (e.g., AMBER force fields) can identify key ligand-receptor interactions (e.g., cyclohexyl group hydrophobicity vs. piperidine ring polarity) .

Q. How can stability studies in accelerated conditions (e.g., high temperature, UV exposure) characterize degradation pathways?

- Methodological Answer: Forced degradation under thermal stress (40–80°C) and UV light (254 nm) identifies primary degradation products. For example, cyclohexyl ring oxidation forms ketone derivatives, detectable via LC-HRMS. Kinetic modeling (Arrhenius equation) predicts shelf-life, while NMR and IR spectroscopy confirm structural changes. Aqueous stability requires buffered solutions (pH 6–8) to prevent hydrolysis .

Q. Why do studies report conflicting data on ion-pairing efficiency of octanesulfonate in chromatographic separations?

- Methodological Answer: Discrepancies arise from mobile phase composition (e.g., absence of borate buffer reduces retention by 30%) and sulfonate concentration (optimal: 5–10 mM). Methodological validation should include:

- System suitability tests : Plate count ≥ 2000, tailing factor ≤ 2.

- Comparison with alternative ion-pair agents (e.g., heptanesulfonate vs. octanesulfonate).

Contradictions are resolved by standardizing column type (C18 vs. C8) and organic modifier (acetonitrile vs. methanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.